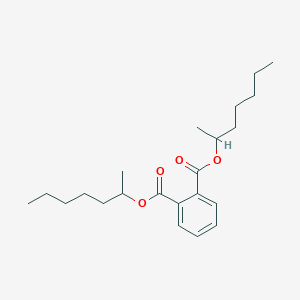
Bis(2-Heptyl) Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-Heptyl) Phthalate: is an organic compound with the chemical formula C28H46O4 . It is a phthalate ester, specifically the diester of phthalic acid and 2-heptyl alcohol. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-Heptyl) Phthalate is synthesized through the esterification reaction between phthalic anhydride and 2-heptyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include:
Temperature: 130-170°C for initial mixing, followed by 180-240°C for the esterification reaction.
Catalyst: Acid catalysts like sulfuric acid or para-toluenesulfonic acid.
Reaction Time: 3-5 hours.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in a reaction kettle, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and filtration to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(2-Heptyl) Phthalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-heptyl alcohol.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid and 2-heptyl alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: Bis(2-Heptyl) Phthalate is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the flexibility and durability of PVC, making it suitable for various applications such as cables, flooring, and medical devices .
Biology and Medicine: Research has shown that phthalates, including this compound, can have endocrine-disrupting effects. Studies are ongoing to understand the impact of these compounds on human health, particularly their potential role in reproductive and developmental toxicity .
Industry: In addition to its use as a plasticizer, this compound is also used in the production of coatings, adhesives, and sealants. Its ability to improve the flexibility and durability of these materials makes it valuable in various industrial applications .
Mechanism of Action
The mechanism by which Bis(2-Heptyl) Phthalate exerts its effects is primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, reducing intermolecular forces and increasing the mobility of the chains. This results in increased flexibility and durability of the plastic material .
In terms of biological effects, this compound can interact with hormone receptors, potentially disrupting endocrine function. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
Bis(2-Ethylhexyl) Phthalate (DEHP): Another commonly used plasticizer with similar properties and applications.
Diisononyl Phthalate (DINP): Used as a plasticizer in similar applications but has a different chemical structure, leading to variations in its physical and chemical properties.
Uniqueness: Bis(2-Heptyl) Phthalate is unique in its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its specific structure allows for particular interactions with polymer chains, making it suitable for specific applications where other plasticizers may not perform as well .
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
diheptan-2-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-7-9-13-17(3)25-21(23)19-15-11-12-16-20(19)22(24)26-18(4)14-10-8-6-2/h11-12,15-18H,5-10,13-14H2,1-4H3 |
InChI Key |
GTLFXJVVALDCQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





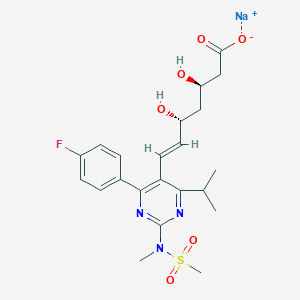
![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
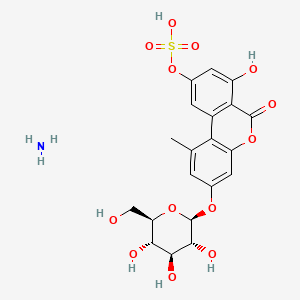
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
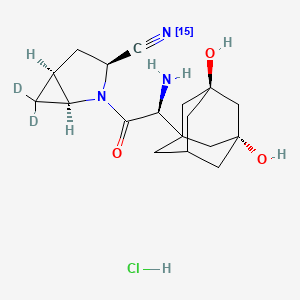
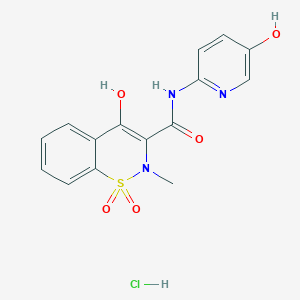
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
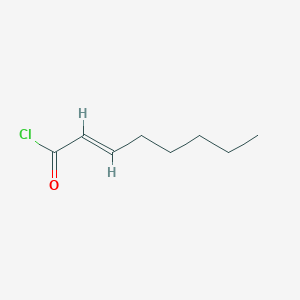
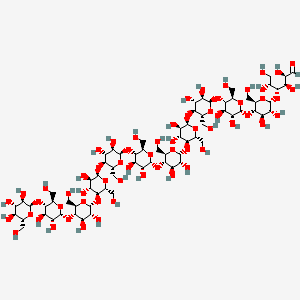
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
